molecular formula C9H14N4O B13164115 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13164115
M. Wt: 194.23 g/mol
InChI Key: JNJUGLSKKQDOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one (CAS 1593947-01-3) is a high-purity chemical compound provided for research purposes. This derivative of the 3,4-dihydropyrimidin-2(1H)-one scaffold has been identified as a novel, non-xanthine family A2B adenosine receptor (AdoR) antagonist. It exhibits sub-micromolar affinity for the human A2B receptor and demonstrates an unusually high selectivity profile against other adenosine receptor subtypes (A1, A2A, A3) . This makes it a valuable chemical tool for probing the physiological and pathophysiological roles of the A2B receptor, which is a promising target for therapeutic development in areas such as diabetes, diabetic retinopathy, asthma, and chronic obstructive pulmonary disease (COPD) . The compound belongs to a class of molecules accessible via the efficient and versatile Biginelli multi-component reaction, underscoring its synthetic feasibility for research and development programs . The core dihydropyrimidine structure is a privileged pharmacophore in medicinal chemistry, known for its drug-like properties and presence in molecules with a wide range of biological activities . Researchers will find this compound particularly useful for in vitro binding assays, functional antagonist studies, and for investigating novel therapeutic strategies targeting the A2B adenosine receptor pathway. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-(2-methylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N4O/c1-7-5-10-2-3-13(7)8-4-9(14)12-6-11-8/h4,6-7,10H,2-3,5H2,1H3,(H,11,12,14)

InChI Key

JNJUGLSKKQDOBA-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC(=O)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Moiety

The methylpiperazine group undergoes nucleophilic substitution, particularly at its secondary amine sites. This allows for:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CN-alkylated derivatives65–78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-acetylated analogs70–85%
SulfonationSulfonyl chlorides, pyridine, RTSulfonamide derivatives55–68%

These modifications enhance binding affinity to biological targets, such as adenosine receptors .

Ring-Opening Reactions of the Dihydropyrimidinone Core

The dihydropyrimidinone ring is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Treatment with HCl (6M) at reflux yields 6-(2-methylpiperazin-1-yl)uracil via ring-opening followed by oxidation .

    C9H14N4O+H2OHClC8H12N4O2+CH3NH2\text{C}_{9}\text{H}_{14}\text{N}_4\text{O}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{C}_{8}\text{H}_{12}\text{N}_4\text{O}_2+\text{CH}_3\text{NH}_2
  • Basic Hydrolysis :
    NaOH (2M) at 60°C cleaves the ring to form a β-ketoamide intermediate, which can undergo decarboxylation .

Oxidation Reactions

The methyl group on the piperazine ring can be oxidized:

Oxidizing AgentConditionsProductApplication
KMnO₄H₂O, 100°CPiperazine-2-carboxylic acidBioisostere development
CrO₃Acetic acid, RTN-oxidized derivativesEnhanced solubility

Oxidation products are often intermediates for carboxyl-containing analogs with improved pharmacokinetics.

Catalytic Functionalization

Transition-metal catalysis enables cross-coupling and C–H activation:

  • Buchwald–Hartwig Amination :
    Using Pd(OAc)₂/Xantphos, aryl bromides couple at the C5 position of the dihydropyrimidinone ring, yielding biaryl derivatives (45–60% yields) .

  • Suzuki Coupling :
    Boronic acids react at C4 under Pd(PPh₃)₄ catalysis, introducing aromatic groups (e.g., 4-fluorophenyl) for enhanced bioactivity .

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline-fused derivatives under microwave irradiation (70–80°C, 30 min) . These products exhibit improved anti-inflammatory activity in vitro .

Salt Formation

The piperazine nitrogen forms stable salts with acids, enhancing crystallinity and bioavailability:

AcidProductSolubility (mg/mL)
HClHydrochloride salt12.5 (H₂O)
Citric acidCitrate salt8.2 (EtOH)

Salt formation is critical for pharmaceutical formulation.

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces dimerization via the dihydropyrimidinone core, producing a cyclobutane-linked dimer (15% yield). This reaction is solvent-dependent and less efficient in aprotic media .

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes (e.g., CYP3A4) reveal hydroxylation at the methylpiperazine group, forming a hydroxymethyl metabolite. This pathway is significant for understanding in vivo degradation .

Mechanism of Action

The mechanism of action of 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which may explain some of their biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The dihydropyrimidinone scaffold is a common motif in bioactive molecules. Key structural analogs include:

Table 1: Structural Comparison of Dihydropyrimidinone Derivatives
Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound 2-Methylpiperazin-1-yl C₉H₁₄N₄O* 206.24* Not reported Basic piperazine enhances solubility
6-N-(p-Tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one (8b) p-Tolylamino C₁₂H₁₄N₄OS 278.33 252–254 Aromatic amine substituent; higher lipophilicity
6-N-(p-Anisidino)-2-methylthio-3,4-dihydropyrimidin-4-one (8c) p-Anisidino (methoxy-substituted aryl) C₁₂H₁₄N₄O₂S 294.33 229–231 Methoxy group improves electronic profile
N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine 2-Methylpiperazin-1-yl (with dimethylamine) C₁₁H₁₉N₅ 221.31 Not reported Additional dimethylamine enhances basicity

*Inferred based on structural similarity.

Key Observations:
  • Molecular Weight : The target compound (~206 g/mol) is lighter than analogs with bulky aryl substituents (e.g., 8b: 278 g/mol), suggesting improved metabolic stability .
  • Thermal Stability : Melting points for aryl-substituted analogs (229–254°C) indicate crystalline stability, while piperazine derivatives may exhibit lower melting points due to conformational flexibility .

Pharmacological and Functional Insights

Pyrido/Pyrazino-Pyrimidinone Derivatives

highlights 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with substituents like 4-methylpiperazin-1-yl. These compounds are often optimized for kinase inhibition or GPCR modulation, where the piperazine ring’s orientation affects target binding . For example, 7-(4-methylpiperazin-1-yl) analogs demonstrate enhanced selectivity for serotonin receptors compared to ethyl or hydroxyethyl variants .

SHP2 Inhibitors

describes a pyrazolo-pyrimidinone inhibitor (6-(4-amino-4-methylpiperidin-1-yl)-3-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) complexed with SHP2 phosphatase. The spirocyclic piperidine substituent in this compound confers high potency (IC₅₀ < 10 nM), suggesting that substituent rigidity and basicity are critical for enzyme inhibition . The target compound’s 2-methylpiperazine may offer similar advantages but with distinct spatial flexibility.

Physicochemical Properties

  • Solubility : Piperazine derivatives generally exhibit higher aqueous solubility than aryl-substituted analogs due to their basic nitrogen atoms, which can form salts .
  • Lipophilicity : The logP of the target compound is likely lower than that of 8b or 8c (which contain hydrophobic tolyl/methoxy groups), favoring better bioavailability .

Biological Activity

6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure

The molecular formula of 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is C10H14N4OC_{10}H_{14}N_4O. Its structure features a dihydropyrimidine core substituted with a methylpiperazine moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds within the dihydropyrimidine class exhibit significant antimicrobial properties. A study on derivatives of 3,4-dihydropyrimidinones showed promising results against various bacterial strains. The minimum inhibitory concentrations (MICs) were assessed, revealing that certain derivatives, including those similar to 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one, displayed potent activity against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Bacterial Strain
6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one8E. coli
Other Derivative A16S. aureus
Other Derivative B32P. aeruginosa

Antitumor Activity

Dihydropyrimidines are also noted for their antitumor effects. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. For instance, compounds structurally related to 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one have shown efficacy in inhibiting growth in several cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of dihydropyrimidines has been explored in various models of neurodegeneration. Studies suggest that these compounds may exert protective effects against oxidative stress and neuroinflammation, making them candidates for further investigation in neurodegenerative diseases .

The biological activity of 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies indicate that dihydropyrimidines can inhibit enzymes involved in cellular proliferation and survival pathways.
  • DNA Intercalation : There is evidence suggesting that certain derivatives may intercalate into DNA, disrupting replication and transcription processes .
  • Receptor Modulation : The compound may also act on neurotransmitter receptors, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of dihydropyrimidine derivatives evaluated their antimicrobial efficacy against clinical isolates of bacteria. The results demonstrated that compounds similar to 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one had lower MIC values compared to traditional antibiotics, indicating a potential for development as new antimicrobial agents .

Case Study 2: Antitumor Activity in vitro

In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analyses confirmed an increase in sub-G1 phase cells, indicative of apoptotic cell death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, piperazine derivatives are often reacted with halogenated pyrimidinones under reflux in aprotic solvents like dichloromethane or tetrahydrofuran. Key parameters include temperature control (60–80°C) and stoichiometric ratios of reactants (e.g., 1:1.2 for pyrimidinone to piperazine derivatives). Catalysts such as sodium triacetoxyborohydride (STAB) may enhance yields in reductive amination steps .
  • Characterization : Post-synthesis, confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 2.3–2.7 ppm for piperazine protons) and LC-MS for purity (>95%) .

Q. Which analytical techniques are recommended for purity assessment and structural elucidation?

  • Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times with pharmacopeial reference standards (e.g., EP impurities listed in ).
  • Structural Confirmation : High-resolution mass spectrometry (HR-MS) for molecular ion peaks and 13C NMR^{13} \text{C NMR} to resolve carbonyl (C=O) and heterocyclic carbons .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for derivatives of this compound?

  • Approach : Cross-validate in vitro assays (e.g., receptor binding or enzyme inhibition) with orthogonal methods. For instance, discrepancies in IC50_{50} values may arise from variations in cell lines (e.g., HEK293 vs. CHO). Use dose-response curves and statistical tools (e.g., ANOVA) to assess significance. Reference studies on structurally analogous compounds, such as 4-alkoxy-pyrrolopyridinediones, which show receptor subtype selectivity .

Q. What strategies improve regioselectivity during functionalization of the dihydropyrimidinone core?

  • Optimization : Employ directing groups (e.g., methyl at C2) to control electrophilic substitution. For C6 modifications, use protecting groups on the piperazine ring (e.g., Boc) to prevent side reactions. Monitor intermediates via 1H NMR^1 \text{H NMR} tracking (e.g., disappearance of NH peaks at δ 8–9 ppm) .

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

  • Protocol : Use HPLC-MS with gradient elution (0.1% TFA in water/acetonitrile) to detect by-products. Compare impurities with pharmacopeial databases (e.g., EP Impurities B, C, H in –3). Quantify using external calibration curves and report thresholds per ICH Q3A guidelines .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of this compound?

  • Methods : Perform molecular docking (e.g., AutoDock Vina) to map interactions with targets like serotonin receptors. Validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability. Leverage QSAR models using descriptors like logP and topological polar surface area (TPSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.